N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3OS2 and its molecular weight is 470.05. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
This compound acts as an inhibitor of COX-1 and COX-2 enzymes . It binds to the active site of these enzymes, preventing them from converting arachidonic acid into prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound primarily affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it disrupts the conversion of arachidonic acid into prostaglandins . This leads to a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, pain, and fever .
Pharmacokinetics
They are metabolized in the liver and excreted primarily through the kidneys . The bioavailability of this compound would be influenced by factors such as its solubility, stability, and the presence of transporters .
Result of Action
The inhibition of COX-1 and COX-2 by this compound results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, as prostaglandins are key mediators of these processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature . For instance, extreme pH values could affect the compound’s stability, while the presence of other substances could impact its absorption and distribution .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2.ClH/c1-15(2)27-13-12-17-20(14-27)30-24(26-22(28)16-8-4-3-5-9-16)21(17)23-25-18-10-6-7-11-19(18)29-23;/h3-11,15H,12-14H2,1-2H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXNEKKZNGYBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.